molecular formula C14H9F3N2 B12874660 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916173-13-2

4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12874660
CAS No.: 916173-13-2
M. Wt: 262.23 g/mol
InChI Key: XWRZDBIWCPESJH-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a trifluoromethylphenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Properties

CAS No.

916173-13-2

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-3-1-2-9(8-10)11-4-6-18-13-12(11)5-7-19-13/h1-8H,(H,18,19)

InChI Key

XWRZDBIWCPESJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=NC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Kinase Inhibition

One of the most significant applications of 4-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.

  • Focal Adhesion Kinase (FAK) Inhibition : Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against focal adhesion kinase. This inhibition is crucial for developing therapies targeting tumor growth and metastasis . The compound's structure allows for selective binding to the kinase's active site, making it a promising candidate for further drug development.
  • Case Study : A study demonstrated that specific substitutions on the pyrrolo[2,3-b]pyridine scaffold led to compounds with submicromolar cellular FAK inhibition potential. The structural modifications significantly impacted the selectivity and potency of the inhibitors, highlighting the versatility of this compound in medicinal chemistry .

Organic Electronics

Beyond its medicinal applications, 4-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has potential uses in organic electronics. Its unique electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

  • Properties : The trifluoromethyl group enhances the electron-withdrawing ability of the compound, which can improve charge transport properties in organic semiconductor applications .
  • Research Findings : Studies have indicated that incorporating such pyrrolo[2,3-b]pyridine derivatives into polymer matrices can lead to improved performance in OLED devices due to better charge mobility and stability under operational conditions.

Synthesis Techniques

The synthesis of 4-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Key methods include:

  • Regioselective Functionalization : Techniques such as the Balz-Schiemann reaction have been employed to introduce trifluoromethyl groups selectively at desired positions on the pyridine ring .
  • Fragment-Based Drug Discovery : Recent advancements in fragment-based approaches have facilitated the identification of novel derivatives with enhanced biological activity by systematically modifying the core structure of pyrrolo[2,3-b]pyridine derivatives .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryKinase inhibitors for cancer therapyPotent FAK inhibitors with submicromolar activity; structural modifications enhance selectivity .
Material ScienceOrganic electronics (OLEDs)Improved charge transport properties due to trifluoromethyl substitution; enhanced device performance .
Synthesis TechniquesMulti-step organic synthesis methodsRegioselective functionalization techniques used for effective synthesis; fragment-based approaches explored .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C13H9F3N2
  • Molecular Weight : 252.22 g/mol
  • CAS Number : 122379-63-9

Research indicates that 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival, making them valuable targets in cancer therapy. The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as low as 7 nM for FGFR1 .

In Vitro Studies

  • Cell Proliferation :
    • The compound was tested on several cancer cell lines including 4T1 (mouse breast cancer), MDA-MB-231, and MCF-7. It exhibited significant inhibition of cell proliferation with an IC50 value of approximately 10 µM across these lines .
  • Induction of Apoptosis :
    • Treatment with the compound resulted in increased apoptosis in 4T1 cells, as evidenced by flow cytometry assays that indicated enhanced annexin V staining .
  • Migration and Invasion :
    • The compound significantly inhibited the migration and invasion capabilities of 4T1 cells. This was associated with down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a mechanism by which it may prevent metastasis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring appears to enhance the binding affinity to FGFRs. Variations in substituents on the pyrrolo[2,3-b]pyridine scaffold have been explored to optimize biological activity further. For instance, modifications at different positions on the pyridine ring have been shown to affect potency and selectivity towards specific FGFR isoforms .

Case Study 1: Anticancer Activity

A study involving a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that compound 4h (a close analog) exhibited robust anti-proliferative effects against various cancer cell lines with IC50 values ranging from 7 nM to over 700 nM depending on the FGFR isoform targeted . This indicates that structural modifications can lead to significant variations in biological activity.

Case Study 2: Kinase Inhibition

In another investigation focusing on SGK-1 kinase inhibition, derivatives similar to 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine were shown to effectively inhibit SGK-1 activity in vitro, suggesting potential for treating disorders associated with aberrant SGK-1 signaling .

Summary of Findings

Activity TypeAssay TypeIC50 ValueNotes
FGFR InhibitionBiochemical Assay7 nMPotent against FGFR1
Cell ProliferationMTT Assay~10 µMSignificant inhibition in breast cancer cells
Induction of ApoptosisFlow CytometryNot specifiedEnhanced apoptosis in treated cells
Migration/Invasion InhibitionTranswell AssayNot specifiedDown-regulated MMP9

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